DL-Homocystine
Overview
Description
DL-Homocystine is a compound related to the amino acids homoserine and homocysteine. It is a disulfide derivative of homocysteine and can be synthesized from N-acetyl-S-benzyl-DL-homocysteine through enzymatic action, yielding optically pure enantiomers of homocystine . DL-Homocystine is also a precursor in the synthesis of DL-Homocysteine, which is an intermediate for pharmaceutical applications .
Synthesis Analysis
The synthesis of DL-Homocystine can be achieved through several methods. One approach involves the enzymatic resolution of chloroacetyl-DL-homoserine lactone, followed by hydrolysis and treatment with acylase to yield S-benzyl-L-homocysteine, which can then be converted to L-homocystine . Another method is the electrochemical reduction of DL-Homocystine to DL-Homocysteine, which is a scalable industrial process that avoids the use of hazardous reductants .
Molecular Structure Analysis
The molecular structure of DL-Homocysteic acid, a related compound, has been studied using crystallography, revealing zwitterionic molecules arranged in double helices . The interactions of DL-Homocysteic acid with metal ions have been characterized by FT-IR spectroscopy, showing coordination involving carboxyl, sulfonate, and amino groups .
Chemical Reactions Analysis
DL-Homocystine undergoes reactions with metal ions, such as Pd(II), resulting in the disproportionation of the disulfide bond to form thiolate and sulfinate complexes . The kinetics and mechanisms of these reactions have been investigated, revealing that they proceed through an associative mechanism by a solvolytic pathway .
Physical and Chemical Properties Analysis
The physical properties of DL-Homocysteic acid, a closely related compound to DL-Homocystine, include a melting point of 274-276 °C and a complex hydrogen-bonded structure . The chemical properties of DL-Homocystine include its ability to form complexes with various metal ions, which can affect the microstructure and polarity of interfaces in microemulsions . The interaction with metal ions can also influence the solubilization and particle size distribution in microemulsions .
Relevant Case Studies
DL-Homocystine has been used in studies to understand its effects on microemulsions, revealing that it can enhance solubilization through hydrogen bonding with surfactant head groups . Additionally, DL-Homocystine's ability to form complexes with metal ions has implications for its role in the central nervous system and as an agonist of endogenous glutamate receptors . The electrochemical synthesis of DL-Homocysteine from DL-Homocystine has been successfully scaled up to an industrial process, demonstrating the practical applications of this compound .
Scientific Research Applications
Electrochemical Synthesis in Industry:
- DL-Homocysteine, synthesized from DL-Homocystine, is used as a key intermediate in the production of Citiolone, an agent for treating bronchitis and nasal catarrh. An industrial process developed for this purpose employs electrochemical synthesis, which avoids hazardous and polluting reductants, offering a material yield of 95%, with high production efficiency and low energy cost (Sanchez-Cano et al., 1995).
Biological Utilization Studies:
- Research has explored how different strains of Brucella suis utilize the stereoisomers of homocystine, especially in the presence of methionine. This study contributes to our understanding of homocystine's role in sulfur transformations in bacterial systems (Lankford et al., 1956).
Preparation of Optically Active Forms:
- DL-Homocysteine has been transformed into optically active forms through asymmetric transformation processes. This research is significant for the production of pure D- and L-homocystine, which are essential for various biochemical and pharmacological studies (Miyazaki et al., 1993).
Enzymatic Oxidation Research:
- Studies on the enzymatic oxidation of DL-homocysteine have led to the discovery of various oxidation products. This research provides insights into the metabolism and potential toxicity of homocysteine, which accumulates in certain pathological states (Cooper & Meister, 1985).
Morphologic Studies in Homocystinuria:
- Investigations into the morphologic effects of homocystine in patients with homocystinuria have revealed significant vascular lesions and pathologic changes in various organs, suggesting a toxic effect of homocystine (Kanwar et al., 1976).
Methionine Toxicity Studies:
- Research comparing the effects of methionine and homocystine on the growth and health of chicks and poults has provided insights into the relative toxicity and nutritional aspects of these compounds (Hafez et al., 1978).
Homocysteine's Role in Atherosclerosis:
- Studies have shown that homocystine can be an important factor in the development of atherosclerosis, due to its effects on vascular endothelium and platelet function (Harker et al., 1976).
Future Directions
Homocysteine metabolism is considered a specific target for in vitro diagnostics, predictive medical approaches, cost-effective preventive measures, and optimized treatments tailored to the individualized patient profiles in primary, secondary, and tertiary care . It is also being studied for its relevance to several diseases, including cardio- and cerebrovascular disease, dementia, renal disease, thyroid disease, and pregnancy complications .
properties
IUPAC Name |
2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861945 | |
Record name | (RS)-Homocystine | |
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Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |
Record name | DL-Homocystine | |
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Record name | DL-Homocystine | |
Source | Human Metabolome Database (HMDB) | |
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Product Name |
DL-Homocystine | |
CAS RN |
462-10-2, 870-93-9, 6027-15-2 | |
Record name | Homocystine | |
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Record name | Homocystine | |
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Record name | DL-Homocystine | |
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Record name | HOMOCYSTINE | |
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Record name | Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel- | |
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Record name | (RS)-Homocystine | |
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Record name | DL-homocystine | |
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Record name | DL-Homocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263 - 265 °C | |
Record name | DL-Homocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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